Oxolan-3-ylmethanesulfonyl chloride
Overview
Description
Oxolan-3-ylmethanesulfonyl chloride is an organic compound with the chemical formula C5H9ClO3S . It is one of the numerous organic compounds that are part of life science products .
Molecular Structure Analysis
The Oxolan-3-ylmethanesulfonyl chloride molecule contains a total of 19 bonds. There are 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ether (aliphatic), 1 sulfone, and 1 Oxolane .Physical And Chemical Properties Analysis
Oxolan-3-ylmethanesulfonyl chloride has a molecular weight of 184.64 . It appears as a liquid and should be stored at a temperature of -10 °C .Scientific Research Applications
Electrophilic Trifluoromethylthiolation
Oxolan-3-ylmethanesulfonyl chloride has applications in electrophilic trifluoromethylthiolation. For instance, it can be used in a copper-catalyzed process for the trifluoromethylthiolation of enamines, indoles, and β-keto esters. The process involves the in situ reduction of the trifluoromethanesulfonyl group to a trifluoromethylthio group, which is a key step in the production of CF3S-substituted products (Yang et al., 2013).
Reductive Trifluoromethylthiolation
Oxolan-3-ylmethanesulfonyl chloride is also involved in the regioselective trifluoromethylthiolation of indole derivatives under reductive conditions. This process is metal-free and applicable to a variety of other compounds, including azaarenes, enamines, and enoxysilanes (Chachignon et al., 2016).
Hydrodeoxygenation Modeling
In theoretical studies, oxolan-3-ylmethanesulfonyl chloride is used in modeling hydrodeoxygenation processes. It involves the simulation of the hydrotreatment of oxolane molecules, where the C–O bonds cleavage and ring opening of oxolane are key steps (Koudjina et al., 2018).
Protecting and Activating Group for Amine Synthesis
It serves as a versatile sulfonating agent for amines in the synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride. This compound efficiently sulfonates primary and secondary amines and is stable under various conditions, removable through heating in trifluoroacetic acid (Sakamoto et al., 2006).
Safety and Hazards
properties
IUPAC Name |
oxolan-3-ylmethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFXFIKZGWGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629496 | |
Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
242459-48-9 | |
Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolan-3-ylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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